molecular formula C16H14ClNO4 B8613540 methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate

Cat. No.: B8613540
M. Wt: 319.74 g/mol
InChI Key: YBEQLWLFNJGIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is an organic compound with the molecular formula C16H14ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a benzyloxycarbonylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Chlorination: The amino group is converted to a chloro group through a chlorination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The benzyloxycarbonylamino group can be reduced to an amine group using hydrogenation or other reducing agents.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group and benzyloxycarbonylamino group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
  • Methyl 2-chloro-5-(methoxycarbonylamino)benzoate
  • Methyl 2-chloro-5-(ethoxycarbonylamino)benzoate

Uniqueness

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate

InChI

InChI=1S/C16H14ClNO4/c1-21-15(19)13-9-12(7-8-14(13)17)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20)

InChI Key

YBEQLWLFNJGIJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step A was taken up in 100 mL of methylene chloride and cooled in an ice bath. To the solution was added 7.6 mL of benzyl chloroformate and after 5 min 20 mL of DIPEA was added dropwise over 5 min. After stirring at r.t. for 3 h, the reaction was poured into water containing 50 mL of 2N HCl and was extracted twice with methylene chloride. The organics were washed with a portion of brine, combined, dried over sodium sulfate and evaporated to give a solid. This was triturated with hot 5% ethyl acetate in hexanes, cooled, filtered and air dried to afford 16.5 g of title compound as an off white solid. T.l.c. (30% ethyl acetate in hexanes) Rf =0.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.